molecular formula C23H29N5O2 B2702015 9-cyclohexyl-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 850243-73-1

9-cyclohexyl-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2702015
CAS RN: 850243-73-1
M. Wt: 407.518
InChI Key: YYVPWSOINCRLPU-UHFFFAOYSA-N
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Description

The compound is a derivative of purine or pyrimidine, which are key components of nucleic acids like DNA and RNA. It has a cyclohexyl group, a methyl group, and a phenylmethyl group attached to it, which could potentially alter its properties and interactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the purine or pyrimidine ring, and the attachment of the cyclohexyl, methyl, and phenylmethyl groups. Without specific synthesis references, it’s difficult to provide more details .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The purine or pyrimidine ring system would form the core of the molecule, with the cyclohexyl, methyl, and phenylmethyl groups attached at specific positions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their positions on the molecule. For example, the purine or pyrimidine ring might be involved in hydrogen bonding or stacking interactions, while the cyclohexyl and phenylmethyl groups could participate in hydrophobic interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a high molecular weight due to the presence of multiple functional groups, and its solubility could be affected by the balance of hydrophilic and hydrophobic groups .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. If it’s designed to interact with nucleic acids or proteins, for example, it might do so through hydrogen bonding, stacking interactions, or hydrophobic interactions .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its interactions with biological targets .

properties

IUPAC Name

9-cyclohexyl-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2/c1-16-9-11-17(12-10-16)15-28-21(29)19-20(25(2)23(28)30)24-22-26(13-6-14-27(19)22)18-7-4-3-5-8-18/h9-12,18H,3-8,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVPWSOINCRLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5CCCCC5)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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